An In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS)
An In-depth Technical Guide to 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS)
Disclaimer: While initial inquiries into 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as Methylene Methanedisulfonate (MMDS), suggest its use as a pharmaceutical intermediate, a comprehensive review of publicly available scientific literature indicates that its primary and most well-documented application is in the field of materials science, specifically as a high-performance electrolyte additive for lithium-ion batteries.[1][2] This guide will provide a detailed overview of its chemical properties, synthesis, and applications based on the available technical data. Information regarding its specific biological activity, pharmacological properties, and direct application in drug development is limited in the current body of scientific research.
Chemical Identity and Properties
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is a cyclic organic compound containing sulfur and oxygen.[3] Its unique structure, containing two sulfonyl groups, makes it a subject of interest in various chemical applications.[4]
Physicochemical and Computed Properties
A summary of the key quantitative data for 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₆S₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| CAS Number | 99591-74-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 146 - 146.5 °C | [1] |
| Density | 1.851 g/cm³ (at 25°C) | [1] |
| Solubility | Highly soluble in water, ethanol, and ether | [1] |
| Purity | >98.0% (qNMR) | |
| Water Content | ≤100ppm | [2] |
| IUPAC Name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | [3] |
| InChI Key | GWAOOGWHPITOEY-UHFFFAOYSA-N | [5] |
Synthesis
The synthesis of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is a multi-step process that typically involves the formation of methylene disulfonic acid followed by a dehydration condensation reaction.[6]
Representative Experimental Protocol: Synthesis from Methanesulfonic Acid
This protocol describes a common method for the laboratory synthesis of MMDS.
Step 1: Sulfonation to form Methylene Disulfonic Acid [7]
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To a four-necked flask equipped with a thermometer, condenser, stirrer, and dropping funnel, add 48 grams (0.5 moles) of methanesulfonic acid at room temperature.
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Initiate stirring and slowly add 48.5 grams (0.5 moles) of sulfamic acid dropwise.
-
Maintain the internal temperature of the reaction system between 25°C and 35°C during the addition, controlling the addition time to be between 3 and 4 hours.[7]
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After the dropwise addition is complete, raise the reaction temperature to 150°C and reflux for 3 hours.[7]
-
The resulting viscous liquid product is methylene disulfonic acid, which can be confirmed by NMR analysis.[7]
Step 2: Dehydration Condensation to form 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide [7]
-
Cool the reaction system from Step 1 to room temperature.
-
Add 300 g of acetic anhydride and stir continuously for 30 minutes until a clarified solution is formed.[7]
-
In a separate three-necked flask, add 16.5 g (0.55 mol) of formaldehyde and 123.6 g (0.9 mol) of phosphorus trichloride with thorough stirring to ensure homogeneous mixing.[7]
-
Heat the formaldehyde and phosphorus trichloride mixture to 120°C and maintain for 5 hours.[7]
-
Slowly pour the resulting brown liquid product into 100 g of ice water, controlling the temperature between 0°C and 5°C.[7]
-
Stir the mixture for 30 minutes and then filter to collect the solid.
-
Dry the resulting solid under reduced pressure at 50°C to yield the final white product of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide.[7]
Synthesis Pathway Diagram
Applications in Materials Science
The primary application of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is as a high-performance electrolyte additive in lithium-ion batteries.[1][2]
Role in Lithium-Ion Batteries
MMDS plays a crucial role in improving the performance and lifespan of lithium-ion batteries, particularly those with high-voltage cathodes like lithium manganese oxide (LMO) and LiNi₀.₅Co₀.₂Mn₀.₃O₂.[1][8]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): MMDS facilitates the formation of a stable and dense SEI layer on the electrode surfaces through electrochemical reduction.[1][9] This protective layer is crucial for:
-
Improved Battery Performance: The presence of MMDS in the electrolyte leads to several performance enhancements:
-
Increased Cycling Stability: By preventing the degradation of electrode materials, MMDS significantly improves the capacity retention of batteries over numerous charge-discharge cycles.[8]
-
Enhanced High-Temperature Performance: It mitigates the adverse effects of high temperatures on battery life and performance.[1]
-
Reduced Impedance: MMDS helps in decreasing the internal resistance of the battery, leading to better power delivery.[10]
-
Improved Low-Temperature Discharge Performance: It enhances the battery's ability to operate effectively in cold conditions.[1]
-
Logical Workflow of MMDS Action in a Lithium-Ion Battery
Applications in Chemical Synthesis
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is also utilized as an intermediate in various chemical syntheses.[2][4] The presence of sulfonyl groups makes it a reactive molecule that can participate in a range of organic reactions.[4] It is reported to be a raw material for synthesizing drug intermediates, including those for antibiotics, anti-cancer drugs, and hormones, although specific examples and pathways are not extensively detailed in the available literature.[2]
Safety and Handling
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
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Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
In case of inadequate ventilation, wear respiratory protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is a versatile chemical compound with significant applications in materials science, particularly as an electrolyte additive that enhances the performance and longevity of lithium-ion batteries. While it is also cited as an important intermediate in pharmaceutical synthesis, detailed public-domain research on its specific biological activities and roles in drug development is currently sparse. Future research may further elucidate its potential in the pharmaceutical and other industries.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. MMDS;1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide CAS-No-99591-74-9 - Career Henan Chemical Co. [coreychem.com]
- 3. 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | C2H4O6S2 | CID 11600810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of methylene-cyclo methane-disulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | 99591-74-9 [sigmaaldrich.com]
- 6. Preparation method of 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | 99591-74-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,5,2,4-Dioxadithiane 2,2,4,4-Tetraoxide | 99591-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
